1-(4-(Bromomethyl)-3-ethoxyphenyl)propan-2-one
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Overview
Description
1-(4-(Bromomethyl)-3-ethoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group, an ethoxy group, and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-ethoxyphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-methyl-3-ethoxyphenyl)propan-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ alternative brominating agents and solvents to optimize cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-3-ethoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(4-(Bromomethyl)-3-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-ethoxyphenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the carbonyl group in the propan-2-one moiety can participate in various addition and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications being investigated.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-3-ethoxyphenyl)propan-2-one: Lacks the bromomethyl group, making it less reactive in substitution reactions.
1-(4-(Chloromethyl)-3-ethoxyphenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
1-(4-(Hydroxymethyl)-3-ethoxyphenyl)propan-2-one:
Uniqueness
1-(4-(Bromomethyl)-3-ethoxyphenyl)propan-2-one is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex organic molecules and materials.
Properties
Molecular Formula |
C12H15BrO2 |
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Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H15BrO2/c1-3-15-12-7-10(6-9(2)14)4-5-11(12)8-13/h4-5,7H,3,6,8H2,1-2H3 |
InChI Key |
SEZPBZPPVCLMAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)C)CBr |
Origin of Product |
United States |
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